molecular formula C20H22O5 B103626 Homoegonol CAS No. 17375-66-5

Homoegonol

Katalognummer: B103626
CAS-Nummer: 17375-66-5
Molekulargewicht: 342.4 g/mol
InChI-Schlüssel: PFOARMALXZGCHY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Homoegonol is a natural product found in Styrax camporum and Styrax ferrugineus with data available.

Eigenschaften

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)-7-methoxy-1-benzofuran-5-yl]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O5/c1-22-16-7-6-14(11-18(16)23-2)17-12-15-9-13(5-4-8-21)10-19(24-3)20(15)25-17/h6-7,9-12,21H,4-5,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFOARMALXZGCHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC3=C(O2)C(=CC(=C3)CCCO)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50169651
Record name Homoegonol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50169651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17375-66-5
Record name Homoegonol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017375665
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Homoegonol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50169651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Natural Occurrence and Isolation of Homoegonol

Homoegonol (C₂₀H₂₂O₅, PubChem CID 176929) is a naturally occurring benzofuran (B130515) neolignan nih.gov. It has been identified in several species within the Styrax genus, including Styrax camporum, Styrax ferrugineus, and Styrax officinalis nih.govnih.gov. Historical records indicate its initial isolation from the seeds of Styrax japonicum and Styrax officinalis L.. More recently, it has also been reported in extracts from Styrax ramirezii Greenm.

The isolation of this compound typically involves extraction and chromatographic techniques. For instance, from the fruits of Styrax ferrugineus, a crude extract is obtained through methanol (B129727) extraction. This crude extract is then subjected to column chromatography on silica (B1680970) gel, utilizing a mobile phase of n-hexane and ethyl acetate (B1210297) with gradually increasing polarity to facilitate the separation and purification of compounds like this compound.

Homoegonol As a Phytochemical Marker for Styrax Species

Homoegonol, often alongside its structural analog Egonol (B1663352), serves as a crucial phytochemical marker for the Styrax genus nih.gov. Their consistent presence across various Styrax species makes them valuable for the quality control of Styrax extracts and for chemotaxonomic purposes nih.gov. The occurrence of these benzofuran (B130515) lignans (B1203133) is largely restricted to the Styrax genus, reinforcing their significance as chemotaxonomic indicators.

Research has quantified the content of this compound and Egonol in Styrax extracts. For example, in a crude ethanol-water (7:3, v/v) extract, this compound was found at a concentration of 34.12 ± 0.39 µg/mL, corresponding to 0.74% of the extract. Egonol was present at 41.40 ± 0.30 µg/mL, representing 0.90% of the extract nih.gov. These quantitative data highlight their significant presence within the plant matrix.

Chromatographic analysis further supports their role as markers. Under specific high-performance liquid chromatography (HPLC) conditions with detection at 254 nm, this compound exhibits a characteristic retention time of 26.185 minutes, while Egonol shows a retention time of 23.041 minutes nih.gov. Such distinct chromatographic profiles aid in their identification and quantification in complex plant extracts.

Table 1: Quantitative Analysis of Egonol and this compound in Styrax Extract

CompoundConcentration (µg/mL)Percentage (% of crude extract)
Egonol41.40 ± 0.300.90
This compound34.12 ± 0.390.74

Table 2: Chromatographic Data for Egonol and this compound

CompoundRetention Time (min)Detection Wavelength (nm)
Egonol23.041254
This compound26.185254

Pharmacological and Biological Activities of Homoegonol

Anticancer and Cytotoxic Activities

Research has demonstrated Homoegonol's capacity to exhibit cytotoxic effects against various human cancer cell lines, highlighting its potential as an anticancer agent.

This compound has shown cytotoxic activity against several human cancer cell lines, with varying degrees of potency depending on the cell type and treatment duration. Studies have evaluated its effects on cell lines such as Hep-2 (larynx epidermoid carcinoma), HeLa (cervix carcinoma), C6 (rat glioma), B16F10 (melanoma), MCF-7 (human breast carcinoma), HepG2 (human hepatocellular carcinoma), and MO59J.

For instance, this compound demonstrated notable potency against C6 (rat glioma) cells with an IC₅₀ value of 4.9 μg/mL and against HeLa (cervix carcinoma) and Hep-2 (larynx epidermoid carcinoma) cells, both exhibiting an IC₅₀ of 5.3 μg/mL frontiersin.org. In the case of MCF-7 cells, this compound showed time-dependent cytotoxicity, with IC₅₀ values of 40.9, 23.3, and 13.3 µg/mL after 24, 48, and 72 hours of treatment, respectively nih.gov. The lowest IC₅₀ values for this compound were observed for the HepG2 cell line, ranging from 11.2 to 55.0 µg/mL after 72 hours of treatment nih.govnih.gov.

The combination of this compound and Egonol (B1663352) has also been explored, revealing enhanced cytotoxic activity. For example, the co-treatment of these lignans (B1203133) resulted in a lower IC₅₀ of 13.31 µg/mL for MCF-7 cells, indicating a synergistic or additive effect compared to individual treatments nih.govnih.gov.

Table 1: Cytotoxic Activity of this compound Against Human Cancer Cell Lines (IC₅₀ values in µg/mL)

Cell LineCancer TypeIC₅₀ (µg/mL) - this compoundTreatment DurationReference
C6Rat Glioma4.9Not specified frontiersin.org
HeLaCervix Carcinoma5.3Not specified frontiersin.org
Hep-2Larynx Epidermoid Carcinoma5.3Not specified frontiersin.org
MCF-7Human Breast Carcinoma40.924 h nih.gov
23.348 h nih.gov
13.372 h nih.gov
HepG2Human Hepatocellular Carcinoma11.2 - 55.072 h nih.govnih.gov

(Note: In a suitable interactive environment, this table could allow for sorting, filtering, and detailed view on demand.)

Comparative studies have shown that both this compound and Egonol possess cytotoxic properties. Egonol has also demonstrated significant activity, such as against C6 cells (IC₅₀ = 3.2 μg/mL) and Hep-2 cells (IC₅₀ = 3.6 μg/mL) frontiersin.org. When compared to the hydroalcoholic extract of Styrax camporum (SCHE), both Egonol and this compound exhibited greater cytotoxicity against all tested tumor cell lines nih.gov. As mentioned, the combined application of Egonol and this compound often resulted in superior cytotoxic effects compared to the individual compounds nih.govnih.gov. Beyond direct cytotoxicity, Egonol has been reported to strongly inhibit the production of nitric oxide (NO) and reduce reactive oxygen species (ROS) in a dose-dependent manner, with this compound showing similar but less pronounced effects researchgate.net. Furthermore, Egonol can reduce the mRNA expression levels of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), and interleukin-6 (IL-6), with this compound exhibiting these effects to a minor extent researchgate.net.

A crucial aspect of potential anticancer agents is their selectivity towards cancer cells over normal, healthy cells. This compound has shown promising selectivity. Studies have indicated that this compound exhibited lower IC₅₀ values for most tumor cell lines when compared to a normal human cell line, GM07492A nih.gov. The selectivity index (SI), which indicates how many times more cytotoxic a compound is against tumor cells compared to normal cells, ranged from 1.2 (for MCF-7 cells at 24 hours of treatment) to 2.8 (for HeLa cells at 48 hours of treatment) for this compound nih.gov. A selectivity index of 2.0 or higher is generally considered significant, suggesting that this compound demonstrates preferential toxicity towards cancer cells nih.gov. This selective action suggests that this compound may be capable of targeting cancer cells without causing significant harm to normal cells nih.govnih.gov.

Comparative Cytotoxicity with Egonol

Anti-inflammatory Effects

Beyond its anticancer properties, this compound has also been investigated for its anti-inflammatory capabilities, demonstrating modulation of key inflammatory mediators and activity in relevant cellular models.

This compound has been reported to exert inhibitory effects on cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), which are critical enzymes in inflammatory pathways researchgate.net. In an ovalbumin (OVA)-induced murine asthma model, this compound was found to attenuate airway inflammation and reduce mucus overproduction. This effect was attributed to a reduction in the expression of inducible nitric oxide synthase (iNOS) and matrix metalloproteinase-9 (MMP-9) researchgate.net. The compound also contributes to the inhibition of nitric oxide (NO) production, a significant inflammatory mediator, in lipopolysaccharide (LPS)-treated murine macrophage models researchgate.net.

Studies utilizing murine macrophage models, such as RAW 264.7 cells, have further elucidated the anti-inflammatory activity of this compound. When RAW 264.7 cells were treated with this compound (and Egonol) at concentrations ranging from 5 to 100 μg/mL, no significant reduction in cell viability (below 85% of control) was observed, indicating that this compound is not cytotoxic to these normal macrophage cells at these concentrations researchgate.net. Furthermore, this compound effectively suppressed asthmatic responses in an OVA-induced murine asthma model, leading to reduced inflammatory cell counts and Th2 cytokines in bronchoalveolar lavage fluid (BALF), as well as decreased airway hyperresponsiveness (AHR) and IgE levels in the serum researchgate.net. These findings collectively suggest this compound's potential as a therapeutic agent for inflammatory conditions.

Table 2: Anti-inflammatory Effects of this compound

Inflammatory Mediator/ModelEffect of this compoundReference
COX-1Inhibitory effect researchgate.net
COX-2Inhibitory effect researchgate.net
iNOS expressionReduction researchgate.net
MMP-9 expressionReduction researchgate.net
NO production (RAW 264.7)Inhibition researchgate.net
OVA-induced murine asthma modelSuppresses asthmatic responses (reduced inflammatory cell counts, Th2 cytokines, AHR, IgE) researchgate.net
RAW 264.7 cell viabilityNot cytotoxic at 5-100 μg/mL researchgate.net

(Note: In a suitable interactive environment, this table could allow for sorting, filtering, and detailed view on demand.)

Modulation of Inflammatory Mediators (e.g., COX-1, COX-2, iNOS, MMP-9, NO)

Anti-allergic and Anti-asthmatic Properties

Studies have demonstrated this compound's efficacy in ameliorating allergic and asthmatic symptoms, primarily through its modulatory effects on key inflammatory pathways and cellular responses. nih.gov

Attenuation of Asthmatic Responses in Murine Models (e.g., Ovalbumin-induced asthma)

This compound has been investigated in ovalbumin (OVA)-induced murine asthma models, a common experimental setup for allergic asthma. In these models, mice sensitized and challenged with OVA develop asthmatic responses. Oral administration of this compound at a dose of 30 mg/kg, one hour prior to OVA challenge, significantly suppressed these responses. nih.govresearchgate.net The treatment led to a reduction in various indicators of asthma severity, including inflammatory cell counts in bronchoalveolar lavage fluid (BALF), airway hyperresponsiveness (AHR), and serum IgE levels. nih.govresearchgate.net Histological analysis of lung tissue from this compound-treated mice revealed a notable attenuation of airway inflammation and a decrease in mucus overproduction in airway epithelial lesions. nih.govresearchgate.net This anti-inflammatory effect was associated with a reduction in the expression of inducible nitric oxide synthase (iNOS) and matrix metalloproteinase-9 (MMP-9). nih.govresearchgate.net

Modulation of Airway Hyperresponsiveness and Inflammatory Cell Counts

A key characteristic of asthma is airway hyperresponsiveness (AHR), an exaggerated bronchoconstrictor response to various stimuli. This compound treatment in OVA-induced asthmatic mice resulted in a reduction of AHR compared to asthmatic control groups. nih.govresearchgate.net Furthermore, this compound effectively reduced the number of inflammatory cells in the bronchoalveolar lavage fluid (BALF) of these murine models. nih.govresearchgate.net This reduction in inflammatory cell infiltration is a crucial aspect of its anti-asthmatic action. researchgate.net

Table 1: Impact of this compound on Asthmatic Parameters in OVA-induced Murine Models

ParameterOVA-sensitized/challenged Mice (Control)This compound-treated Mice (30 mg/kg)Effect of this compound TreatmentSource
Inflammatory Cell Counts (in BALF)ElevatedReducedAttenuation nih.govresearchgate.net
Airway Hyperresponsiveness (AHR)ElevatedReducedAttenuation nih.govresearchgate.net
Airway Inflammation (Histological)PresentAttenuatedAttenuation nih.govresearchgate.net
Mucus Overproduction (Histological)PresentAttenuatedAttenuation nih.govresearchgate.net
iNOS ExpressionElevatedReducedAttenuation nih.govresearchgate.net
MMP-9 ExpressionElevatedReducedAttenuation nih.govresearchgate.net

Impact on Th2 Cytokines (IL-4, IL-5, IL-13) and IgE Levels

In allergic asthma, Th2 cytokines play a pivotal role in driving inflammation and IgE production. frontiersin.orgfrontiersin.orgnih.gov this compound treatment has been shown to reduce the levels of Th2 cytokines, specifically interleukin (IL)-4, IL-5, and IL-13, in the bronchoalveolar lavage fluid (BALF) of OVA-sensitized/challenged mice. nih.govresearchgate.net Concurrently, the compound also decreased the levels of OVA-specific immunoglobulin E (IgE) in the serum. nih.govresearchgate.net IL-4 is known to promote IgE biosynthesis and Th2 cell differentiation, while IL-13 is largely responsible for airway hyperresponsiveness and mucus overproduction. frontiersin.orgfrontiersin.org IL-5 is a key inducer of eosinophil maturation, survival, proliferation, and activation. frontiersin.org The reduction of these key mediators highlights this compound's ability to modulate the underlying immune responses in allergic asthma.

Table 2: Impact of this compound on Key Th2 Cytokines and IgE Levels in OVA-induced Murine Models

ParameterOVA-sensitized/challenged Mice (Control)This compound-treated Mice (30 mg/kg)Effect of this compound TreatmentSource
IL-4 Levels (in BALF)ElevatedReducedAttenuation nih.govresearchgate.net
IL-5 Levels (in BALF)ElevatedReducedAttenuation nih.govresearchgate.net
IL-13 Levels (in BALF)ElevatedReducedAttenuation nih.govresearchgate.net
Serum IgE LevelsElevatedReducedAttenuation nih.govresearchgate.net

Antimicrobial Activities

Beyond its anti-allergic properties, this compound has also demonstrated antimicrobial effects against various bacterial and fungal pathogens. mdpi.comscielo.br

Antibacterial Effects (e.g., Staphylococcus aureus)

This compound exhibits antibacterial activity against certain bacterial species. Notably, studies have reported its effectiveness against Staphylococcus aureus. mdpi.comscielo.br One study indicated that this compound displayed strong effects against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) value of 10 µg/mL. mdpi.com Another investigation, while noting that this compound was considered inactive under specific assay conditions, also cited previous research indicating its antibacterial activity against Staphylococcus aureus, among other species. scielo.br

Table 3: Antibacterial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)Source
Staphylococcus aureus10 µg/mL mdpi.com

Antifungal Effects (e.g., Candida albicans, Cladosporium sphaerospermum)

This compound has also shown promising antifungal properties. It has been reported to exhibit strong inhibitory effects against fungal pathogens such as Candida albicans and Cladosporium sphaerospermum. mdpi.comscielo.brthieme-connect.com For Candida albicans, this compound's MIC was reported as 10 µg/mL, and for Cladosporium sphaerospermum, the MIC was 5 µg/mL. mdpi.com These findings suggest this compound's potential as a natural antifungal agent. mdpi.comscielo.brthieme-connect.com

Table 4: Antifungal Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)Source
Candida albicans10 µg/mL mdpi.com
Cladosporium sphaerospermum5 µg/mL mdpi.com

Antiparasitic Activities

This compound exhibits activity against various parasitic organisms, highlighting its potential as an antiparasitic agent.

Antischistosomal Activity (e.g., Schistosoma mansoni)

This compound, along with its derivative this compound glucoside, has demonstrated activity against adult worms of Schistosoma mansoni, a parasitic flatworm responsible for schistosomiasis. Studies have shown that these compounds, isolated from Styrax pohlii, can induce mortality and reduce motor activity in the parasites.

At a concentration of 200 µM, this compound killed 25% of S. mansoni adult worms within 120 hours, while this compound glucoside resulted in 50% mortality over the same period. Both compounds also significantly reduced the parasites' motor activity at 120 hours, with this compound causing a 75% reduction and this compound glucoside a 37.5% reduction. wikipedia.orgflybase.org The LC50 value for this compound against S. mansoni adult worms was determined to be 32.2 µM. wikipedia.org

Further microscopic examination using transmission electron microscopy revealed that worms incubated with this compound at 25 µM for 24 hours exhibited significant cellular damage, including swollen mitochondrial membranes, the formation of vacuoles, and alterations to the tegument. wikipedia.org

Table 1: Antischistosomal Activity of this compound and this compound Glucoside against Schistosoma mansoni wikipedia.orgflybase.org

CompoundConcentration (µM)Mortality at 120 h (%)Reduction in Motor Activity at 120 h (%)LC50 (µM)
This compound200257532.2
This compound Glucoside2005037.5N/A

Antimalarial Activity (e.g., Plasmodium falciparum)

This compound has been explored in the development of novel antimalarial agents, particularly through hybridization strategies. While this compound itself possesses antimalarial properties, its activity can be significantly enhanced when combined with other natural products.

For instance, a hybrid compound formed by linking this compound with artemisinin (B1665778) (artemisinin–this compound hybrid 17) demonstrated potent antimalarial activity against the Plasmodium falciparum 3D7 strain, with an EC50 value of 6.5 nM. nih.gov This indicates that the hybridization of this compound can lead to compounds with superior efficacy compared to the parent compounds alone. nih.gov

Table 2: Antimalarial Activity of Artemisinin–this compound Hybrid against Plasmodium falciparum nih.gov

CompoundTarget StrainEC50 (nM)
Artemisinin–this compound Hybrid 17Plasmodium falciparum 3D76.5

Antitrypanosomal Activity (e.g., Trypanosoma cruzi)

While extensive research has explored the antiparasitic potential of various natural compounds, direct evidence detailing the antitrypanosomal activity of this compound against Trypanosoma cruzi (the causative agent of Chagas disease) is not explicitly detailed in the provided search results. Studies often focus on other compounds or their derivatives for this activity.

Antiviral Activities

Beyond its antiparasitic effects, this compound has also shown promise in antiviral applications.

Activity against Dengue Virus (DENV-2)

This compound has been identified as a compound with potential activity against Dengue virus serotype 2 (DENV-2). Molecular docking studies, which predict the binding affinity of a molecule to a target protein, have indicated a favorable interaction between this compound and the DENV NS5 protein.

In these in silico analyses, this compound, found within extracts of Myristica fatua, exhibited a free energy of binding of -7.1 kcal/mol to the DENV NS5 protein. researchgate.net This binding energy is comparable to that of artesunic acid, another compound with known antiviral potential, which showed a free energy of binding of -7.2 kcal/mol in the same studies. researchgate.net These findings suggest that this compound could play a role in inhibiting DENV-2 replication by interacting with key viral proteins.

Table 3: In Silico Antiviral Activity of this compound against Dengue Virus (DENV-2) researchgate.net

CompoundTarget ProteinFree Energy of Binding (kcal/mol)
This compoundDENV NS5-7.1
Artesunic AcidDENV NS5-7.2

Activity against Human Cytomegalovirus

This compound has been recognized as a natural product that can serve as a foundational structure for developing antiviral agents against Human Cytomegalovirus (HCMV). Research has focused on creating hybrid molecules by combining this compound with other compounds, such as thymoquinone (B1682898) and artemisinin.

These synthesized hybrids have demonstrated enhanced antiviral activity against HCMV, often surpassing the efficacy of the individual parent compounds, including this compound. nih.gov This suggests that while this compound contributes to the antiviral properties, its hybridization can lead to more potent therapeutic candidates for HCMV infection.

Mechanisms of Action and Molecular Targets

Enzymatic Inhibition (e.g., Cyclooxygenases)

Homoegonol has demonstrated inhibitory effects on key enzymes involved in inflammatory processes. Specifically, it exhibits anti-inflammatory activity by reducing the messenger RNA (mRNA) levels of inducible cyclooxygenase (COX-2) researchgate.netresearchgate.net. Cyclooxygenases, including COX-1 and COX-2, are bifunctional enzymes that catalyze the initial steps in the biosynthesis of prostaglandins, which are crucial mediators of pain, fever, and inflammation nih.govnih.govmdpi.com. COX-2 is an inducible isoform that is expressed during inflammatory conditions nih.govscielo.org.mx. The ability of this compound to downregulate COX-2 mRNA levels suggests its potential in mitigating inflammation by interfering with prostaglandin (B15479496) synthesis researchgate.netresearchgate.net.

Modulation of Inflammatory Pathways (e.g., AP-1, AKT/mTOR, NF-κB)

This compound displays anti-inflammatory activity, notably through the reduction of nitric oxide (NO) production researchgate.netresearchgate.net. Studies have shown that this compound can reduce the mRNA expression levels of several inflammation-related genes, including inducible nitric oxide synthase (iNOS), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells researchgate.netresearchgate.net. While the exact mechanisms by which this compound modulates specific inflammatory pathways such as AP-1, AKT/mTOR, and NF-κB are not extensively detailed in the provided literature, these transcription factors and signaling pathways are well-established as central regulators of inflammatory responses and the expression of pro-inflammatory mediators like those affected by this compound researchgate.netnih.govnih.govmdpi.com.

Induction of Apoptotic Pathways (e.g., PARP Cleavage, p53 Induction)

Information regarding the direct induction of apoptotic pathways, such as PARP cleavage or p53 induction, specifically by this compound, is not detailed in the provided research findings. Apoptosis, a programmed cell death process, often involves the activation of p53 and the cleavage of PARP (Poly(ADP-ribose) polymerase), which are crucial events in both p53-dependent and p53-independent apoptotic pathways nih.govresearchgate.netmdpi.comresearchgate.netspringermedizin.de. However, the available literature does not explicitly link this compound to these specific apoptotic mechanisms.

Inhibition of Pro-inflammatory Mediators (e.g., Nitric Oxide Production)

Table 1: Effects of this compound on Inflammatory Markers in LPS-Stimulated RAW 264.7 Macrophage Cells

Inflammatory MarkerEffect of this compoundReference
Nitric Oxide (NO) ProductionReduced researchgate.netresearchgate.net
iNOS mRNA levelsReduced researchgate.net
COX-2 mRNA levelsReduced researchgate.netresearchgate.net
IL-1β mRNA levelsReduced researchgate.net
IL-6 mRNA levelsReduced researchgate.net

Interaction with Specific Biological Targets (e.g., Dengue virus NS5, COVID-19 Main Protease (6LU7))

This compound has been investigated for its potential interactions with specific viral proteins, demonstrating promising in silico results against Dengue virus and SARS-CoV-2.

Dengue virus NS5 : In silico studies have indicated that this compound possesses the ability to bind to the NS5 protein complex of the Dengue virus (DENV) researchgate.netnih.govmdpi.com. The NS5 protein is a critical non-structural protein for DENV replication, RNA genome synthesis, and methylation of the viral genome's 5' cap tandfonline.com. Molecular docking analyses have reported a binding energy of -7.1 kcal/mol for this compound with the NS5 DENV protein complex researchgate.netnih.govmdpi.com.

COVID-19 Main Protease (6LU7) : this compound has also been explored as a potential inhibitor of the COVID-19 Main Protease (Mpro), specifically targeting the 6LU7 protein structure cdnsciencepub.comdntb.gov.uaresearchgate.net. Molecular docking, Density Functional Theory (DFT), and ADME (Absorption, Distribution, Metabolism, and Excretion) studies have been conducted to ascertain its inhibitory action against the SARS-CoV-2 Main Protease dntb.gov.uaresearchgate.net. The 6LU7 PDB ID corresponds to the SARS-CoV-2 main protease complexed with an inhibitor, making it a relevant target for antiviral drug development nih.govchemrxiv.org.

Table 2: this compound's Binding Affinities to Viral Targets (In Silico)

TargetBinding Affinity (kcal/mol)Reference
Dengue virus NS5-7.1 researchgate.netnih.govmdpi.com
COVID-19 Main Protease (6LU7)Investigated as potential inhibitor cdnsciencepub.comdntb.gov.uaresearchgate.net

Synthetic Approaches and Derivative Synthesis

Total Synthesis of Homoegonol

An alternative, convergent total synthesis of this compound has also been developed, utilizing biomass-derived eugenol (B1671780) as a key starting material thieme-connect.comthieme-connect.com. This protocol efficiently constructs the benzofuran (B130515) moiety through sequential acylation and an intramolecular Wittig reaction, providing a convenient method for its synthesis in good yield thieme-connect.comthieme-connect.com. Furthermore, a general and efficient one-pot synthesis of versatile 2-bromobenzofurans has been reported as key intermediates, enabling the total synthesis of various trisubstituted and tetrasubstituted benzofurans, including natural compounds like this compound nih.gov.

Modified Synthetic Strategies for this compound and Analogs

Modified synthetic strategies for this compound and its analogs have been developed to enhance flexibility and enable the synthesis of diverse derivatives for further exploration nih.govresearchgate.netresearchgate.netresearchgate.net. One such concise strategy employs a palladium-catalyzed domino cyclization/coupling process using triarylbismuth reagents to construct the benzofuran core researchgate.net. This approach allows for subsequent structural modifications to yield target compounds such as this compound and its demethoxy analogs researchgate.net.

Another alternate method for synthesizing 2-aryl/alkyl-5-bromo-7-methoxy benzofurans, including egonol (B1663352), this compound, and their analogs, involves the application of the Heck reaction mdpi.comorcid.org. These modified approaches aim to provide more efficient and versatile routes for accessing this compound and a broader range of its structural variants.

Divergent Synthesis of this compound Derivatives for Pharmacological Exploration

The development of modified synthetic routes has facilitated the divergent synthesis of this compound derivatives, crucial for exploring their pharmacological potential nih.govresearchgate.netresearchgate.net. This strategic approach allows for the creation of a variety of structural analogs from common intermediates, enabling comprehensive structure-activity relationship (SAR) studies kyobobook.co.kr. Such derivatives are then evaluated for various biological activities. For instance, the ability to synthesize novel this compound derivatives is directly linked to their pharmacological exploration kyobobook.co.kr.

Development of Hybrid Compounds Involving this compound

The concept of molecular hybridization, which involves covalently linking two or more pharmacologically active compounds, has been applied to this compound to develop novel drug candidates with potentially improved efficacy, multi-target interactions, and reduced toxicity researchgate.netijpsjournal.comnih.gov.

Hybrid compounds incorporating this compound with other natural products like artemisinin (B1665778) and thymoquinone (B1682898) have been synthesized and evaluated for their potent biological activities, particularly against malaria, viral infections, and leukemia researchgate.netnih.govnih.govresearchgate.netmalariaworld.org. For example, the artemisinin–this compound hybrid (17) was synthesized via a H₃[P(W₃O₁₀)₄] catalyzed coupling reaction and demonstrated significant antimalarial activity with an EC₅₀ of 6.5 nM against the P. falciparum 3D7 strain nih.gov. Another multi-component hybrid structure (6), combining egonol, this compound, thymoquinone, and artemisinin, also exhibited potent antimalarial activity against the Pf3D7 parasite, with an EC₅₀ of 3.8 ± 0.7 nM researchgate.net. These hybrid molecules often show superior efficacy compared to their parent compounds and, in some cases, even surpass clinically used reference drugs researchgate.netnih.gov.

Table 1: Antimalarial Activity of this compound Hybrid Compounds

Hybrid CompoundSynthesis MethodEC₅₀ against P. falciparum 3D7 StrainReference
Artemisinin–this compound Hybrid (17)H₃[P(W₃O₁₀)₄] catalyzed coupling reaction6.5 nM nih.gov
Egonol/Homoegonol/Thymoquinone/Artemisinin Hybrid (6)Not specified for this specific hybrid3.8 ± 0.7 nM researchgate.net

The design of hybrid compounds involving this compound is rooted in the principle of combining distinct pharmacophores to achieve synergistic effects and overcome limitations associated with single-drug therapies researchgate.netijpsjournal.comnih.gov. Key design strategies include:

Multi-target Interactions: Hybrid design aims to create molecules that can interact with multiple biological targets, potentially leading to enhanced efficacy and the ability to circumvent drug resistance mechanisms researchgate.netijpsjournal.commalariaworld.org.

Improved Bioavailability and Targeted Delivery: Rational design of hybrids can lead to better absorption, distribution, metabolism, and excretion (ADME) profiles, and potentially selective delivery to the site of action, thereby alleviating toxicity and improving therapeutic outcomes researchgate.netijpsjournal.commalariaworld.org.

Synergistic Pharmacological Effects: The meticulous evaluation and choice of each component in a hybrid scaffold are crucial to ensure that the combined entities provide complementary and synergistic pharmacological effects ijpsjournal.com. This approach leverages the individual strengths of each component to create a more potent and effective therapeutic agent researchgate.net.

The rational design process often involves evaluating the unique biological targets of each partner and their proximity within the intracellular environment, alongside their pharmacokinetic and pharmacodynamic properties, before commencing hybrid compound development ijpsjournal.commalariaworld.org.

Structure Activity Relationship Sar Studies

Correlation of Structural Features with Biological Activities

Homoegonol (1) is a benzofuran (B130515) neolignan, a class of natural products characterized by a benzofuran core structure. This core has been identified as a promising structural feature for various biological activities japsonline.comjst.go.jpresearchgate.netnih.gov. Research indicates that this compound exhibits a spectrum of pharmacological effects, including anticancer, antimicrobial, antifungal, antioxidant, and anti-inflammatory properties japsonline.comjst.go.jpnih.govresearchgate.netmdpi.com.

Specifically, studies have evaluated the cytotoxic activity of this compound and its related compounds against various cancer cell lines. The "egonol core," which is present in both egonol (B1663352) and this compound, has been highlighted as a significant structural element contributing to anticancer potential japsonline.comresearchgate.net. For instance, this compound (1) and egonol (2) were tested on several human cancer cell lines, including human cervical adenocarcinoma (HeLa), human glioblastoma (MO59J), human breast adenocarcinoma (MCF-7), and human hepatocellular liver carcinoma (HepG2), as well as normal human cells (GM07492A) japsonline.com. A combination of this compound and egonol, as well as egonol alone, demonstrated notable cytotoxic effects, with CC50 values below 30 µg/mL for MCF-7 and HepG2 cells after 72 hours japsonline.com. This suggests that the presence of the benzofuran core and the specific arrangement of methoxy (B1213986) and hydroxyl groups contribute to these cytotoxic effects.

Beyond anticancer properties, this compound has shown potential in suppressing asthmatic responses induced by ovalbumin (OVA) challenge, indicating its promise as a therapeutic agent for allergic asthma researchgate.net. Its antioxidant activity has also been noted, although the presence of a phenolic group appears to be crucial for significant DPPH scavenging activity in related norneolignans japsonline.com. The inherent structure of this compound, with its methoxylated phenyl and benzofuran moieties, contributes to these observed biological activities.

Table 1: Cytotoxic Activity of this compound and Related Compounds on Cancer Cell Lines japsonline.com

CompoundCell LineCC50 (µg/mL) at 24hCC50 (µg/mL) at 72h
This compound (1) + Egonol (2)MCF-7Not specified< 30
This compound (1) + Egonol (2)HepG2Not specified< 30
Egonol (2)MCF-7Not specified< 30
Egonol (2)HepG2Not specified< 30
Egonol Acetate (B1210297) (2a)HeLa267.90Not specified
Demethoxy Egonol-2-methylbutanoate (3)HeLa19.10Not specified

Impact of Substitutions on Pharmacological Profiles

The pharmacological profile of this compound and its related benzofuran neolignans can be significantly altered by structural substitutions. Minor modifications to the core structure or peripheral groups can lead to marked differences in potency and selectivity.

One notable example involves the comparison of egonol acetate (compound 2a) and demethoxy egonol-2-methylbutanoate (compound 3). While both are derivatives of the egonol core, their cytotoxic activities against HeLa cells differed substantially. Egonol acetate showed a CC50 of 267.90 µg/mL, whereas demethoxy egonol-2-methylbutanoate exhibited a much lower CC50 of 19.10 µg/mL at 24 hours japsonline.com. This suggests that the presence of a 2-methylbutanoate group at R1 and the absence of a methoxyl group at C-7 in compound 3, compared to an acetate at R1 in egonol acetate, significantly enhances cytotoxicity japsonline.com. This highlights the critical role of specific functional groups and their positions on the benzofuran scaffold in modulating biological activity.

Furthermore, the concept of "hybridization" of natural products, including egonol and this compound, with other bioactive compounds like thymoquinone (B1682898) and artemisinin (B1665778), has been explored to improve their activities researchgate.net. Such hybrid molecules have shown enhanced efficacy against Plasmodium falciparum 3D7 parasites, human cytomegalovirus, and multidrug-resistant human leukemia cells researchgate.net. This demonstrates that strategic chemical modifications and conjugations can broaden or amplify the therapeutic potential of this compound and its analogues by introducing new pharmacophores or optimizing existing interactions with biological targets.

Computational Approaches in SAR Analysis

Computational methods play an increasingly vital role in understanding the SAR of chemical compounds like this compound, providing insights into their electronic properties, reactivity, and interactions with biological targets. Quantitative Structure-Activity Relationship (QSAR), Molecular Docking, Density Functional Theory (DFT), and Absorption, Distribution, Metabolism, and Excretion (ADME) studies are commonly employed.

For this compound, specific computational studies have been conducted to evaluate its potential as a therapeutic agent. DFT calculations have been utilized to investigate the structure and electronic properties of this compound in the gas phase researchgate.net. These analyses provide crucial information about the compound's reactivity descriptors and molecular electrostatic potential (MEP), identifying key reactive centers within the molecule researchgate.net. Such insights are invaluable for predicting how this compound might interact with other molecules or biological systems.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of this compound have also been evaluated using computational tools. These studies indicated that this compound exhibits positive gastrointestinal absorption, suggesting good oral bioavailability researchgate.net. However, it showed negative human blood-brain barrier penetration, which is an important consideration for drug development, particularly for central nervous system targets researchgate.net. Furthermore, this compound was classified into toxicity class 4 based on these computational predictions researchgate.net.

Table 2: Key ADMET Properties of this compound researchgate.net

PropertyOutcomeImplication
Gastrointestinal AbsorptionPositiveGood oral bioavailability
Human Blood-Brain Barrier PenetrationNegativeLimited CNS penetration
Toxicity Class4Moderate toxicity (based on predictive models)

Molecular docking simulations have been extensively applied to study the interactions of this compound with various proteins, including SARS-CoV-2 proteins. These studies revealed that this compound is active against the tested SARS-CoV-2 proteins, demonstrating particularly efficient interaction with Papain-like protease (PLpro) researchgate.netdntb.gov.ua. Molecular docking provides a detailed view of how this compound binds to target proteins, identifying key amino acid residues involved in the interaction and estimating binding affinities. This information is critical for rational drug design and optimization.

While general QSAR studies have been performed on other compound classes to correlate molecular descriptors with biological activities aaup.edunih.gov, specific QSAR models directly developed for this compound derivatives to predict their activity changes based on structural modifications were not explicitly detailed in the provided search results. However, the application of DFT, ADME, and molecular docking studies on this compound itself demonstrates a comprehensive computational approach to understanding its SAR and therapeutic potential.

Toxicological and Safety Assessments

Genotoxicity Studies

Genotoxicity studies evaluate the ability of a compound to cause damage to genetic material, such as DNA. These assessments are crucial for determining the safety profile of a chemical compound.

In vitro Genotoxic Evaluation (e.g., Comet Assay, Micronucleus Assay in V79 cells)

In in vitro studies utilizing Chinese hamster lung fibroblasts (V79 cells), homoegonol (HE) alone did not exhibit a genotoxic effect when evaluated using the Comet and Micronucleus assays fishersci.cafishersci.caciteab.com. These assays are standard methods for detecting DNA damage and chromosomal aberrations, respectively researchgate.netuni.luguidetopharmacology.org.

However, when this compound was tested in combination with egonol (B1663352), another chemical marker from the Styrax genus, genotoxic activity was observed fishersci.cafishersci.caciteab.com. This suggests a potential synergistic effect between the two compounds regarding genotoxicity. Similarly, a hydroalcoholic extract of Styrax camporum stems (SCHE), which contains both egonol and this compound, demonstrated genotoxicity at its highest tested concentration (60 µg/mL) in V79 cells, with this effect attributed to the combined presence of these benzofuran (B130515) lignans (B1203133) fishersci.caciteab.com.

The findings from these in vitro genotoxicity evaluations are summarized in Table 1.

Table 1: In vitro Genotoxic Evaluation of this compound in V79 Cells

Compound(s) TestedAssay Method(s)Genotoxic Effect ObservedReference
This compound (HE) aloneComet Assay, Micronucleus AssayNo genotoxic effect fishersci.cafishersci.caciteab.com
This compound (HE) + Egonol (EG)Comet Assay, Micronucleus AssayGenotoxic activity observed fishersci.cafishersci.caciteab.com
Styrax camporum hydroalcoholic extract (SCHE) (60 µg/mL)Comet Assay, Micronucleus AssayGenotoxic effect observed fishersci.caciteab.com

Modulatory Effects on DNA Damage Induced by Mutagens

Beyond direct genotoxicity, this compound has been investigated for its capacity to modulate DNA damage induced by various known mutagens in V79 cells fishersci.caciteab.com. The modulatory effects were assessed in combination with methyl methanesulfonate (B1217627) (MMS), hydrogen peroxide (H2O2), (S)-(+)-camptothecin (CPT), and etoposide (B1684455) (VP-16) fishersci.caciteab.com.

This compound, either alone or in combination with egonol, demonstrated an ability to reduce the frequency of micronuclei induced by etoposide (VP-16) fishersci.caciteab.com. This indicates a protective or antigenotoxic effect against VP-16-induced DNA damage. Conversely, neolignan egonol alone or combined with this compound was found to potentiate genotoxicity induced by hydrogen peroxide (H2O2) fishersci.caciteab.com. Notably, this compound did not influence the frequency of DNA damage induced by methyl methanesulfonate (MMS) or (S)-(+)-camptothecin (CPT) fishersci.caciteab.com. These results highlight that the influence of this compound on DNA damage is dependent on both the concentration used and the specific mutagen involved fishersci.caciteab.com.

The modulatory effects of this compound on DNA damage induced by mutagens are detailed in Table 2.

Table 2: Modulatory Effects of this compound on DNA Damage Induced by Mutagens in V79 Cells

MutagenThis compound Effect (Alone or with Egonol)Reference
Etoposide (VP-16)Reduced frequency of micronuclei fishersci.caciteab.com
Hydrogen Peroxide (H2O2)Potentiated genotoxicity (with egonol) fishersci.caciteab.com
Methyl Methanesulfonate (MMS)No influence on DNA damage frequency fishersci.caciteab.com
(S)-(+)-Camptothecin (CPT)No influence on DNA damage frequency fishersci.caciteab.com

Cytotoxicity against Normal Cell Lines

The cytotoxicity of this compound against normal cell lines is a key aspect of its safety assessment. A study evaluated the cytotoxic activity of this compound (HE) against a normal human cell line, GM07492A citeab.comuni.lu.

The research indicated that treatment with this compound, both alone and in combination with egonol, was significantly more cytotoxic to certain tumor cell lines (e.g., B16F10, MCF-7, HeLa, HepG2, MO59J) when compared to the normal human cell line GM07492A citeab.comuni.lu. This observed selectivity suggests that this compound exhibits a preferential cytotoxic effect towards cancer cells while demonstrating lower toxicity to normal cells citeab.comuni.lu. The lowest IC50 values (a measure of compound concentration required to inhibit 50% of cell growth) for tumor cell lines were observed after 72 hours of treatment, and the combination of egonol and this compound generally showed higher cytotoxic activity against tumor cells than either compound administered individually citeab.comuni.lu. This selectivity is a critical factor in the safety evaluation of potential therapeutic compounds.

The cytotoxic profile against normal cell lines is summarized in Table 3.

Table 3: Cytotoxicity of this compound against Normal Human Cell Lines

Cell Line TestedCompound(s) TestedObserved CytotoxicitySelectivityReference
GM07492A (Normal Human)This compound (HE) alone or with Egonol (EG)Lower cytotoxicity compared to tumor cell linesYes, significantly more cytotoxic to tumor cells citeab.comuni.lu

Analytical Methodologies for Homoegonol Quantification and Characterization

High-Performance Liquid Chromatography (HPLC-PAD, HPLC-MS)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Homoegonol, offering both separation and detection capabilities.

HPLC with Photodiode Array Detection (HPLC-PAD): A validated HPLC-PAD method has been established for the analysis and quantification of egonol (B1663352) and this compound in diverse Styrax species, including Styrax camporum, Styrax ferrugineus, and Styrax pohlii. This method has been proposed for designating egonol and this compound as phytochemical markers in Styrax due to their consistent presence across these species and their biological significance. nih.gov

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS): Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands out as a highly sensitive and selective method for the quantification of this compound, particularly in complex biological samples such as rat plasma. nih.govscribd.comnih.gov A specific LC-MS/MS method developed for this compound quantification in rat plasma utilized protein precipitation with methanol (B129727) for efficient sample clean-up. scribd.com

Chromatographic and Spectrometric Parameters:

Column: Analytes were separated on an Atlantis dC18 column. scribd.com

Mobile Phase: A gradient elution system comprising methanol and 0.1% formic acid was employed. scribd.com

Detection Mode: Mass-to-charge (m/z) ratios were determined in selective reaction monitoring (SRM) mode using tandem mass spectrometry. scribd.com

Transitions: For this compound, the characteristic m/z transition was 343.12 > 296.97. scribd.com Udenafil served as an internal standard, with a transition of m/z 517.30 > 282.90. scribd.com

Quantification Range: The method demonstrated linearity for this compound over a concentration range of 1 – 500 ng/mL when using a 30 μL rat plasma sample. scribd.com

Table 1: Key HPLC-MS/MS Parameters for this compound Quantification in Rat Plasma

ParameterDetailSource
Sample PreparationProtein precipitation with methanol scribd.com
ColumnAtlantis dC18 scribd.com
Mobile PhaseMethanol and 0.1% formic acid (gradient) scribd.com
Detection ModeSelective Reaction Monitoring (SRM) scribd.com
This compound m/z343.12 > 296.97 scribd.com
Internal StandardUdenafil scribd.com
Internal Standard m/z517.30 > 282.90 scribd.com
Linear Range1 – 500 ng/mL scribd.com
Overall Recovery99.7 ± 7.7% scribd.com
Intra-assay CV3.9-10.0% scribd.com
Inter-assay CV3.9-10.0% scribd.com
Intra-assay RE-3.3-2.7% scribd.com
Inter-assay RE-3.3-2.7% scribd.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive identification and comprehensive structural elucidation of this compound and its various derivatives. nih.govresearchgate.netnih.govnih.govnih.gov This technique provides detailed information about the molecular structure, including the arrangement of atoms and their chemical environment.

Identification: this compound and egonol have been successfully identified using proton (¹H) NMR spectroscopy subsequent to their isolation through chromatographic techniques like open column chromatography and preparative Thin-Layer Chromatography (TLC). nih.govresearchgate.net

Structural Elucidation: For more intricate structural characterization, particularly of this compound metabolites such as 4-O-demethylthis compound, hydroxythis compound, and this compound glucuronide, advanced NMR experiments are employed. These include 1D NMR (¹H, ¹³C) and 2D NMR techniques like Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), ¹H-¹H Correlation Spectroscopy (COSY), and HSQC-Total Correlation Spectroscopy (TOCSY). nih.gov These sophisticated methods enable the determination of direct and long-range correlations between nuclei, thereby confirming the complete chemical structure. nih.gov

Mass Spectrometry (HRESIMS, HPLC-TOF-MS)

Mass spectrometry techniques are critical for determining the molecular weight, elemental composition, and identifying metabolites of this compound.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): HRESIMS is utilized to obtain highly accurate mass measurements, which are then used to precisely determine the molecular formula of this compound and its derivatives. nih.gov This method is vital for confirming the identity of isolated compounds and characterizing their biotransformation products by providing exact quasi-molecular ion peaks. nih.gov

High-Performance Liquid Chromatography-Time-of-Flight Mass Spectrometry (HPLC-TOF-MS): LC-TOF-MS is a powerful analytical platform for the rapid screening and identification of this compound and other related norneolignans within complex natural extracts. This technique combines the high-efficiency separation of HPLC with the high mass accuracy and sensitivity of TOF-MS, allowing for the simultaneous detection and identification of multiple compounds. For instance, LC-TOF-MS was instrumental in identifying six norneolignans, including egonol and this compound, in extracts from Styrax ramirezii Greenm. fruit. The tandem mass spectrometry capabilities (LC-TOF-MS/MS) further provide structural information, which is particularly useful for differentiating compounds with similar masses.

Other Spectrophotometric and Chromatographic Techniques for Characterization

Beyond the primary analytical methods, several other techniques contribute to the isolation, purification, and characterization of this compound.

Chromatographic Isolation Techniques:

Open Column Chromatography and Preparative Thin-Layer Chromatography (TLC): These conventional chromatographic methods are frequently employed as preliminary steps for the isolation and purification of this compound and its derivatives from crude plant extracts. They serve to enrich the target compounds before more advanced analytical techniques are applied for definitive identification. nih.govresearchgate.net

Sephadex LH-20 Column Chromatography: This technique has been effectively used in conjunction with preparative HPLC for the purification of specific glycosides of this compound, such as this compound gentiobioside and this compound glucoside, from Styrax pohlii extracts. researchgate.net

Spectrophotometric Techniques:

Ultraviolet (UV) Spectroscopy: While detailed UV data for this compound were not extensively provided in the search results, UV spectroscopy is generally used in conjunction with NMR and MS for structural elucidation, particularly for compounds possessing chromophores, which absorb light in the UV-Vis region. nih.gov

Spectrophotometric Assays for Biological Activity: Spectrophotometric methods, such as the MTT assay, are routinely utilized in biological studies to quantify cell viability when evaluating the effects of this compound on cell lines. This indirectly contributes to the characterization of the compound's biological profile. Additionally, spectrophotometric methods are applied to determine the total phenolic and flavonoid content in plant extracts that contain this compound.

Translational and Future Research Directions

Preclinical Development of Homoegonol-based Therapeutics

Preclinical investigations have highlighted this compound's efficacy in several disease models, suggesting its potential as a lead compound for drug development.

Potential in Allergic Asthma Treatment

Research indicates that this compound effectively attenuates asthmatic responses in ovalbumin (OVA)-induced murine models of allergic asthma researchgate.netnih.gov. In these studies, administration of this compound led to a reduction in several key indicators of allergic asthma.

Detailed Research Findings in Allergic Asthma:

Inflammatory Cell Counts: this compound treatment significantly reduced inflammatory cell counts in bronchoalveolar lavage fluid (BALF) researchgate.netnih.gov.

Th2 Cytokines: Levels of Th2 cytokines, specifically interleukin (IL)-5 and IL-13, in BALF were decreased in this compound-treated mice researchgate.net.

Airway Hyperresponsiveness (AHR): this compound demonstrated the ability to improve AHR, a hallmark of asthma researchgate.netnih.gov.

Serum IgE: A reduction in OVA-specific immunoglobulin E (IgE) levels in the serum was observed researchgate.netnih.gov.

Airway Inflammation and Mucus Overproduction: Histological analysis of lung tissue revealed that this compound attenuated airway inflammation and mucus overproduction induced by OVA researchgate.netnih.gov.

Molecular Mechanisms: This protective effect was linked to a reduction in the expression of inducible nitric oxide synthase (iNOS) and matrix metalloproteinase-9 (MMP-9) researchgate.netnih.gov. Furthermore, this compound has been shown to inhibit nuclear factor kappa B (NF-κB) and cyclooxygenase-2 (COX-2), crucial pro-inflammatory mediators researchgate.net.

These findings underscore this compound's multifaceted anti-inflammatory and anti-asthmatic properties, positioning it as a promising candidate for further development in allergic asthma treatment.

Applications in Cancer Chemotherapy

This compound (HE) has demonstrated significant cytotoxic activity against a range of human and murine cancer cell lines, indicating its potential in cancer chemotherapy nih.govnih.govmdpi.com.

Detailed Research Findings in Cancer Chemotherapy:

Cytotoxicity Profile: this compound exhibits cytotoxic effects against various tumor cell lines, including B16F10 (murine melanoma), MCF-7 (human breast adenocarcinoma), HeLa (human cervical adenocarcinoma), HepG2 (human hepatocellular liver carcinoma), and MO59J (human glioblastoma) nih.govnih.govmdpi.com.

Time-Dependent Efficacy: More pronounced cytotoxic effects were observed after 72 hours of treatment nih.govnih.gov.

IC50 Values: The lowest inhibitory concentration 50% (IC50) values for this compound were found for the HepG2 cell line, ranging from 11.2 to 55.0 µg/mL nih.govnih.gov. Separately, this compound showed potency against C6 (rat glioma) cells with an IC50 of 4.9 μg/mL and HeLa cells with an IC50 of 5.3 μg/mL frontiersin.org.

Selectivity: Importantly, this compound demonstrated selectivity, exhibiting greater cytotoxicity towards certain tumor cell lines compared to the normal human cell line GM07492A, suggesting a favorable therapeutic window nih.govnih.gov.

Apoptosis Induction: Studies indicate that this compound induces apoptotic cell death, evidenced by poly(ADP-ribose) polymerase (PARP) cleavage, in cancer cell lines such as MCF7, A549, PC3, HepG2, and Hep3B. It also induces the tumor suppressor protein p53 in p53 wild-type cancer cells cabidigitallibrary.org.

Table 1: Cytotoxic Activity of this compound against Various Cancer Cell Lines (Selected IC50 Values)

CompoundCell LineIC50 (µg/mL)Reference
This compoundHepG211.2 - 55.0 nih.govnih.gov
This compoundC64.9 frontiersin.org
This compoundHeLa5.3 frontiersin.org
Egonol (B1663352) + this compoundMCF-713.31 nih.govnih.gov

Note: This table is presented in a static format in lieu of an interactive data table.

These findings highlight this compound's potential as an anticancer agent, either alone or in combination with other compounds.

Role in Antiviral and Antiparasitic Drug Discovery

This compound's broad spectrum of biological activities extends to antiviral and antiparasitic applications, positioning it as a candidate in drug discovery efforts against infectious diseases.

Antiviral Activity: Computational studies, including molecular docking and molecular dynamics simulations, have explored this compound as a potential inhibitor of SARS-CoV-2 proteins, specifically the main protease (6LU7) and Papain-like protease (PLpro). These studies suggest efficient interactions with these viral targets researchgate.net.

Antiparasitic Activity: this compound has been investigated as a component of artemisinin-hybridized compounds, which have shown high antiplasmodial efficacy and potency against malaria, surpassing chloroquine (B1663885) in some instances nih.gov. Furthermore, the broader class of nor-lignans, to which this compound belongs, is recognized for its antiparasitic activity mdpi.com. Extracts of Styrax camporum, a source of this compound, have also demonstrated antiparasitic properties nih.gov.

These preliminary findings suggest a role for this compound in the development of novel antiviral and antiparasitic agents.

Further Exploration of Biosynthetic Pathways

Understanding the biosynthetic pathways of natural compounds like this compound is crucial for sustainable production and potential bioengineering efforts. This compound is classified as a norlignan and is derived from styraxlignolide A researchgate.netnih.govrsc.org. Its biosynthesis, alongside egonol, from Styrax species is hypothesized to occur from bisarylpropanoids through the loss of a carbon atom, a pathway supported by labeling studies clockss.org. Further detailed exploration of the enzymes and genetic machinery involved in this process could lead to optimized production methods and the discovery of novel related compounds.

Advanced Computational Modeling and Drug Design (e.g., Molecular Dynamics, AI/Machine Learning in SAR)

Advanced computational techniques are increasingly vital in modern drug discovery, and this compound's properties make it suitable for such analyses.

Molecular Dynamics (MD) and Docking: Molecular docking and molecular dynamics simulations have been extensively employed to study the interactions of this compound with various protein targets, including SARS-CoV-2 proteins researchgate.netdntb.gov.ua. These simulations provide insights into the binding modes and stability of ligand-enzyme complexes, which are critical for rational drug design nih.gov.

ADMET Prediction: Computational prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties has been performed for this compound. Such analyses indicate positive gastrointestinal absorption and negative human blood-brain barrier penetration, providing early insights into its pharmacokinetic profile researchgate.net.

Structure-Activity Relationship (SAR): Structure-Activity Relationship (SAR) studies of benzofuran (B130515) derivatives, including this compound, have revealed that specific modifications, such as ester or heterocyclic ring substitutions at the C-2 position, are crucial for their cytotoxic activity and can influence their selectivity towards cancer cells mdpi.com. The application of artificial intelligence (AI) and machine learning (ML) in SAR analysis can further accelerate the identification of key structural features responsible for this compound's biological activities, guiding the design of more potent and selective analogs.

These computational approaches streamline the drug discovery process by predicting compound behavior and optimizing molecular structures.

Combination Therapies and Polypharmacology

The concept of combination therapies and polypharmacology, where multiple agents or a single agent with multiple targets are used, holds significant promise.

Synergistic Cytotoxicity: The combination of this compound with egonol has demonstrated enhanced cytotoxic activity against cancer cell lines compared to either compound alone nih.govnih.gov. This synergistic effect suggests a potential strategy for developing more effective anticancer treatments by combining these natural lignans (B1203133).

Hybrid Natural Products: The hybridization of natural products, including this compound, has been explored to achieve broader biological activities such as antimalarial, anticancer, and antiviral effects researchgate.net. For instance, this compound has been incorporated into artemisinin-hybridized compounds, resulting in high antiplasmodial efficacy nih.gov. This approach leverages the diverse mechanisms of action of different natural scaffolds to achieve superior therapeutic outcomes and potentially overcome drug resistance.

Further research into optimal combinations and polypharmacological strategies involving this compound could lead to more potent and comprehensive therapeutic interventions.

Q & A

Q. What protocols ensure ethical rigor in this compound’s preclinical-to-clinical translation?

  • Methodological Answer: Adhere to ARRIVE 2.0 guidelines for animal studies, including power analysis and humane endpoints. For human trials, submit protocols to ethics committees (IRB) with risk-benefit assessments. Use CONSORT checklists for clinical data reporting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Homoegonol
Reactant of Route 2
Reactant of Route 2
Homoegonol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.